Eluxadolina
Descripción general
Descripción
Eluxadoline is a medication primarily used for the treatment of diarrhea and abdominal pain in individuals with diarrhea-predominant irritable bowel syndrome (IBS-D). It is marketed under the brand names Viberzi and Truberzi. The compound was developed by Actavis and was approved for use in the United States in 2015 . Eluxadoline functions as a mixed mu-opioid receptor agonist, kappa-opioid receptor agonist, and delta-opioid receptor antagonist .
Aplicaciones Científicas De Investigación
Eluxadoline has several scientific research applications, including:
Chemistry: It is used as a model compound to study opioid receptor interactions and the effects of mixed agonist-antagonist activity.
Biology: Eluxadoline is used in research to understand the mechanisms of gastrointestinal motility and pain modulation.
Industry: The compound is used in the pharmaceutical industry for the development of new treatments for gastrointestinal disorders.
Mecanismo De Acción
Target of Action
Eluxadoline is a mixed mu-opioid receptor (µOR) agonist, kappa-opioid receptor (κOR) agonist, and delta-opioid receptor (δOR) antagonist . These receptors mediate endogenous and exogenous opioid responses in the central nervous system and peripherally in the gastrointestinal system .
Mode of Action
Eluxadoline interacts with its targets in a unique way. It acts as an agonist at the µOR and κOR, and as an antagonist at the δOR . The agonism of peripheral µOR results in reduced colonic motility, while the antagonism of central δOR results in improved analgesia . This makes eluxadoline usable for the symptoms of both pain and diarrhea characteristic of IBS-D .
Biochemical Pathways
Eluxadoline’s µOR agonist effect reduces gastrointestinal motility while its δOR antagonist component reduces both abdominal pain and opposes µOR mediated inhibition of GI motility, tending to normalize bowel function rather than constipate .
Pharmacokinetics
Eluxadoline is excreted principally in feces (approximately 82%); less than 1% is excreted in urine . In participants with renal impairment, mean plasma concentrations of eluxadoline were consistently higher compared with matched healthy controls: 1.4-fold higher for mean maximum plasma concentration (Cmax) and 2.2-fold higher for mean area under the plasma concentration-time curve from time 0 to time t .
Result of Action
Eluxadoline, as an antimotility agent, decreases bowel contractions, inhibits colonic transit, and reduces fluid/ion secretion resulting in improved symptoms of abdominal pain and reductions in the Bristol Stool Scale .
Action Environment
The pathogenesis of IBS is generally believed to reflect the complex interactions between visceral hypersensitivity, environmental factors, stress, and the effects of altered serotonergic tone on gut motility . Therefore, environmental factors such as diet and stress levels may influence the action, efficacy, and stability of Eluxadoline.
Análisis Bioquímico
Biochemical Properties
Eluxadoline interacts with mu-, kappa-, and delta-opioid receptors, which mediate endogenous and exogenous opioid responses in the central nervous system and peripherally in the gastrointestinal system . Agonism of peripheral mu-opioid receptors results in reduced colonic motility, while antagonism of central delta-opioid receptors results in improved analgesia .
Cellular Effects
Eluxadoline influences cell function by reducing intestinal contractility and normalizing stress-induced acceleration of upper GI transit . This results in decreased bowel contractions, inhibited colonic transit, and reduced fluid/ion secretion, leading to improved symptoms of abdominal pain and reductions in the Bristol Stool Scale .
Molecular Mechanism
Eluxadoline exerts its effects at the molecular level through its agonist activity at the mu- and kappa-opioid receptors and its antagonist activity at the delta-opioid receptor . This unique combination of activities allows Eluxadoline to reduce intestinal contractility and normalize stress-induced acceleration of upper GI transit .
Temporal Effects in Laboratory Settings
Eluxadoline has been shown to have a significant effect on reducing the symptoms of IBS-D over time in laboratory settings . The specific details regarding the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies are not clearly mentioned in the available resources.
Dosage Effects in Animal Models
In animal models, Eluxadoline has been shown to dose-dependently reduce gastrointestinal tract transit . Specific details regarding threshold effects, toxic or adverse effects at high doses are not clearly mentioned in the available resources.
Metabolic Pathways
The metabolism of Eluxadoline is currently unclear, however, evidence suggests limited glucuronidation forms an acyl glucuronide metabolite that is then excreted into urine .
Transport and Distribution
Eluxadoline is mostly excreted in feces (82%) and less than 1% is found in the urine . The specific details regarding how Eluxadoline is transported and distributed within cells and tissues are not clearly mentioned in the available resources.
Métodos De Preparación
The synthesis of eluxadoline involves several steps, including the formation of key intermediates and their subsequent coupling. One of the synthetic routes includes the use of Prontosil ODS C18 column with isocratic elution of Acetonitrile:Methanol:0.1 M Sodium acetate (40:40:20 v/v) as a mobile phase . The reaction conditions are carefully controlled to ensure the purity and yield of the final product. Industrial production methods often involve high-performance liquid chromatography (HPLC) to separate and purify eluxadoline from its impurities .
Análisis De Reacciones Químicas
Eluxadoline undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Eluxadoline can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
Eluxadoline is unique in its mixed agonist-antagonist activity at different opioid receptors. Similar compounds include:
Loperamide: A mu-opioid receptor agonist used to treat diarrhea.
Alosetron: A selective serotonin 5-HT3 receptor antagonist used to treat IBS-D.
Rifaximin: An antibiotic used to treat IBS-D by altering gut microbiota.
Compared to these compounds, eluxadoline offers a unique combination of opioid receptor activities, providing both pain relief and anti-diarrheal effects .
Actividad Biológica
Eluxadoline is a mixed opioid receptor modulator, primarily indicated for the treatment of irritable bowel syndrome with diarrhea (IBS-D). Its unique pharmacological profile combines agonistic and antagonistic effects on various opioid receptors, which contributes to its therapeutic efficacy and safety profile. This article delves into the biological activity of eluxadoline, examining its mechanisms of action, pharmacokinetics, clinical efficacy, safety concerns, and relevant case studies.
Eluxadoline acts on three types of opioid receptors:
- μ-opioid receptor (μ-OR) agonist : This action decreases gastrointestinal motility.
- κ-opioid receptor (κ-OR) agonist : This may contribute to analgesic effects.
- δ-opioid receptor (δ-OR) antagonist : This reduces the risk of constipation associated with μ-OR agonism.
This mixed activity allows eluxadoline to alleviate IBS-D symptoms effectively while minimizing common opioid-related side effects such as constipation .
Pharmacokinetics
Eluxadoline is characterized by:
- Poor oral bioavailability : Approximately 1% due to significant first-pass hepatic metabolism.
- Half-life : Ranges from 3.7 to 6.0 hours.
- Excretion : After a 300 mg oral dose, 82% was recovered in feces and only 0.12% in urine over 192 hours .
Study Overview
A pivotal study involving 346 adults with IBS-D assessed the efficacy of eluxadoline (100 mg twice daily) over 12 weeks compared to placebo. The primary endpoint was the composite responder rate, defined as a ≥40% improvement in worst abdominal pain (WAP) and a Bristol Stool Scale score of <5 for at least 50% of treatment days.
Results
Treatment Group | Composite Responder Rate | Improvement in Stool Consistency | Improvement in WAP |
---|---|---|---|
Eluxadoline | 22.7% | 27.9% | 43.6% |
Placebo | 10.3% | 16.7% | 31.0% |
Statistical significance was observed with p-values <0.05 for all comparisons, indicating that eluxadoline significantly outperformed placebo in achieving symptom relief .
Safety Profile
While eluxadoline is generally well-tolerated, there are notable safety concerns:
- Pancreatitis Risk : Postmarketing surveillance identified cases of pancreatitis associated with eluxadoline use, particularly in patients without a gallbladder. A retrospective analysis reported 119 cases of pancreatitis, with a median onset time of one day after initiation .
- Adverse Events : Rates of adverse events were similar between eluxadoline and placebo groups (37.4% vs. 35.3%) during clinical trials .
Case Studies
- Case Study on Pancreatitis :
- Long-term Efficacy Study :
Propiedades
IUPAC Name |
5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N5O5/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41)/t20-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNHIDANIVGXPE-FNZWTVRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)[C@@H](C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70235589 | |
Record name | Eluxadoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70235589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Eluxadoline is a mu-opioid receptor agonis, kappa opioid receptor agonist and a delta opioid receptor antagonist. Eluxadoline is used for diarrhea predominant IBS because it reduces intestinal contractility and normalizes stress-induced acceleration of upper GI transit. Antagonistic activity at the delta receptor minimizes the constipating effect usually seen by mu-opioid receptor agonists alone. Because of it's limited systemic bioavailability, there may be less side effects associated with the use of eluxadoline in comparison with other therapies used to treat diarrhea predominant IBS. | |
Record name | Eluxadoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09272 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
864821-90-9 | |
Record name | 5-[[[(2S)-2-Amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864821-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eluxadoline [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864821909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eluxadoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09272 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eluxadoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70235589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ELUXADOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45TPJ4MBQ1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.